Methyl 2-acetamido-5-bromobenzoate
Description
Strategic Synthesis Approaches to Methyl 2-acetamido-5-bromobenzoate
The synthesis of this compound typically begins with the commercially available Methyl 2-amino-5-bromobenzoate. sigmaaldrich.commedchemexpress.comtcichemicals.com The core transformation involves the acetylation of the primary amine group at the 2-position of the benzene (B151609) ring. This is a standard and efficient reaction in organic chemistry, often achieved by treating the starting material with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. This straightforward yet crucial step introduces the acetamido group, yielding the target compound. sigmaaldrich.com
Table 1: Key Reactants for the Synthesis of this compound
| Starting Material | Acetylating Agent |
| Methyl 2-amino-5-bromobenzoate | Acetic Anhydride |
| Acetyl Chloride |
Derivatization and Analogue Synthesis via this compound as a Key Intermediate
The true synthetic utility of this compound is showcased in its role as a precursor for a wide range of derivatives and analogues. The bromine atom on the aromatic ring is a particularly useful handle for introducing further molecular complexity.
While specific examples detailing the direct conversion of this compound to N-(buta-2,3-dienyl)carboxamide derivatives are not prevalent in the provided search results, the synthesis of various carboxamide derivatives is a well-established area of organic chemistry. nih.gov The general strategy would involve the transformation of the methyl ester group into a carboxamide, followed by or preceded by the introduction of the buta-2,3-dienyl moiety. This could potentially be achieved through coupling reactions involving the bromo-substituent.
Aryl halides, such as this compound, can undergo hydrodehalogenation, a reaction that replaces the halogen atom with a hydrogen atom. researchgate.netorganic-chemistry.org This transformation is significant for several reasons, including the removal of potentially toxic halogens and the synthesis of specific non-halogenated analogues. ntu.edu.sg Various methods exist for this purpose, including catalyst- and metal-free electrochemical approaches where trialkylamines can act as reductants and hydrogen atom donors. researchgate.netntu.edu.sg Other methods include catalytic transfer hydrodehalogenation using a ruthenium(II) catalyst and 2-propanol as the hydride source, or nickel-catalyzed photodehalogenation using tetrahydrofuran (B95107) as the hydrogen source. organic-chemistry.org Visible light in combination with a base can also initiate a radical-mediated hydrogenation of aryl halides. organic-chemistry.org
Table 2: Selected Methods for Aryl Halide Hydrodehalogenation
| Method | Key Reagents/Catalysts |
| Electrochemical | Graphite electrodes, Trialkylamines |
| Catalytic Transfer | Ru(II) catalyst, 2-propanol |
| Photodehalogenation | Ni catalyst, Tetrahydrofuran |
| Radical-mediated | Visible light, Base |
This compound serves as an important precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. vcu.edumdpi.com
Quinolones: The synthesis of quinolone frameworks often involves the construction of the heterocyclic ring system from aromatic precursors. vcu.edumdpi.com While a direct synthesis from this compound is not explicitly detailed, its structural motifs are relevant to established quinolone syntheses like the Conrad-Limpach-Knorr reaction. mdpi.com The amino and ester functionalities, after deprotection and modification, can participate in cyclization reactions to form the quinolone core. The bromo-substituent can be retained for further functionalization or removed via hydrodehalogenation. The development of novel fluoroquinolone precursors is an active area of research. mdpi.com
Benzothiazines: The synthesis of benzothiazines can also utilize precursors derived from bromo-substituted anilines. For instance, a formal total synthesis of pseudopteroxazole (B1238132) involved the use of a bromoester intermediate which underwent palladium-catalyzed coupling reactions to construct the benzothiazine core. nih.gov This highlights the potential of this compound, with its bromo-substituent, to be a valuable starting material for similar synthetic strategies.
Catalytic Reaction Pathways
Catalysis plays a pivotal role in the efficient and selective transformation of this compound and its derivatives. Transition metal catalysts, in particular, are instrumental in facilitating a wide range of coupling and carbonylation reactions.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and are highly applicable to aryl bromides like this compound. nih.govresearchgate.net These reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of substituents at the 5-position of the aromatic ring. For example, palladium-catalyzed coupling with organoboron compounds (Suzuki reaction) is a versatile method for forming new carbon-carbon bonds. uwindsor.ca
Carbonylation Reactions: Palladium catalysts are also effective for the carbonylation of aryl bromides. nih.gov This reaction introduces a carbonyl group, which can then be converted into a variety of functional groups such as esters, amides, and carboxylic acids. A general system for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed using the Xantphos ligand. nih.gov This methodology is effective for the direct synthesis of various carbonyl derivatives.
Table 3: Examples of Palladium-Catalyzed Reactions
| Reaction Type | Catalyst/Ligand | Reactant | Product |
| Cross-Coupling | Pd(OAc)₂, rac-BINAP | Bromoester, Boronic acid/ester | Aryl-substituted ester |
| Carbonylation | Pd(OAc)₂, Xantphos | Aryl bromide, CO, Nucleophile | Carbonyl derivative |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamido-5-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPARHIBNDSEJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352968 | |
| Record name | Methyl 2-acetamido-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138825-96-4 | |
| Record name | Methyl 2-(acetylamino)-5-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138825-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetamido-5-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-(acetylamino)-5-bromo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Catalytic Reaction Pathways
Photo-induced Single-Electron Reductions in Aryl Halide Systems
The carbon-bromine bond in aryl halides like Methyl 2-acetamido-5-bromobenzoate can be susceptible to cleavage under photochemical conditions through a process known as photo-induced single-electron transfer (PET). wikipedia.org In this process, the absorption of light by a photosensitizer or the aryl halide itself can lead to an excited state. This excited species can then either accept an electron from a donor molecule or donate an electron to an acceptor, initiating a cascade of radical reactions.
The generation of an aryl radical from an aryl halide is a challenging transformation due to the high reduction potentials typically required. rsc.org However, advancements in photoredox catalysis have provided pathways to achieve this. For instance, the use of donor-acceptor cyanoarene-based fluorophores as organophotocatalysts can generate highly reducing excited states capable of activating even robust aryl chlorides, a principle that extends to aryl bromides. thieme-connect.com The process, termed consecutive photoinduced electron transfer (ConPET), allows for the generation of aryl radicals from aryl halides under milder conditions. thieme-connect.com
While specific studies on the photo-induced single-electron reduction of this compound are not extensively detailed in the reviewed literature, the general mechanism for related aryl bromides involves the formation of a radical anion upon single-electron transfer, which then expels a bromide ion to yield the corresponding aryl radical. This aryl radical can then participate in a variety of subsequent reactions, including hydrogen atom abstraction to form the dehalogenated product or coupling with other radical species.
The photochemical dehalogenation of bromobenzene (B47551) in alkaline alcoholic solutions demonstrates that free radicals generated from the solvent under UV irradiation can initiate a chain reaction leading to the cleavage of the carbon-bromine bond. rsc.org This suggests that the environment and the presence of radical initiators or quenchers can significantly influence the outcome of such photoreactions.
Optimization of Reaction Conditions and Yields in Complex Synthesis
The synthesis of this compound typically involves the esterification of 2-acetamido-5-bromobenzoic acid. The optimization of this reaction is crucial for maximizing yield and purity, which is a common goal in the synthesis of complex molecules.
One key aspect of optimization is the choice of catalyst. Solid acid catalysts, such as zirconium metal catalysts fixed with titanium, have been shown to be effective in the esterification of various benzoic acids with methanol. mdpi.com These catalysts offer advantages in terms of ease of separation and potential for recycling. The mechanism of esterification in this system is proposed to involve the binding of the carboxylate to the solid acid, facilitating the nucleophilic attack of methanol. mdpi.com
The synthesis of the precursor, 2-acetamido-5-bromobenzoic acid, also requires careful control of reaction conditions. The bromination of 2-acetamidobenzoic acid is a critical step. The choice of brominating agent, solvent, and temperature can significantly impact the regioselectivity and yield of the desired 5-bromo isomer. For instance, the bromination of o-halobenzoic acids using N-bromosuccinimide (NBS) in the presence of sulfuric acid has been reported for the synthesis of 2-halo-5-bromobenzoic acids. google.com
A generalized approach to optimizing the synthesis of this compound would involve a systematic study of various parameters as detailed in the table below.
Table 1: Parameters for Optimization of this compound Synthesis
| Parameter | Variables to be Tested | Desired Outcome |
| Catalyst | Sulfuric acid, p-Toluenesulfonic acid, Solid acid catalysts (e.g., Zr/Ti) | High conversion of carboxylic acid to ester |
| Solvent | Methanol (as reactant and solvent), Toluene, Dichloromethane | Efficient reaction medium, ease of product isolation |
| Temperature | Room temperature, Reflux | Increased reaction rate without promoting side reactions |
| Reactant Ratio | Molar ratio of 2-acetamido-5-bromobenzoic acid to methanol | Driving the equilibrium towards product formation |
| Reaction Time | Monitored by TLC or GC | Completion of reaction with minimal byproduct formation |
By methodically adjusting these parameters, a synthetic protocol that maximizes the yield and purity of this compound can be established.
Advanced Spectroscopic Characterization and Structural Elucidation
Comprehensive Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)
Specific experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, including tables of vibrational frequency assignments for Methyl 2-acetamido-5-bromobenzoate, are not available in the surveyed scientific literature. While research articles mention the use of IR spectroscopy for the characterization of related or derivative compounds, the specific spectral data for the title compound is not provided. researchgate.net
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (Proton and Carbon NMR)
Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts and coupling constants for this compound, have not been published in the resources accessed. One study presents ¹H NMR data for Methyl 2-acetamidobenzoate, a related compound lacking the bromo-substituent, which resulted from a reaction using this compound as a starting material. nsf.gov However, the spectral data for the title compound itself is not provided.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
A single-crystal X-ray diffraction study for this compound has not been found in the public domain. Consequently, information regarding its solid-state molecular structure, including key parameters, is unavailable.
Analysis of Dihedral Angles and Molecular Conformation
Due to the absence of a crystallographic study, no data on the dihedral angles or the specific molecular conformation of this compound in the solid state can be provided.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
Without a crystal structure analysis, the details of any potential intramolecular and intermolecular hydrogen bonding networks, including donor-acceptor distances and angles, remain undetermined.
Crystallographic Packing Analysis
Information on the crystallographic packing, such as the crystal system, space group, and unit cell dimensions, is not available as no X-ray diffraction studies have been published.
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Studies
While one study mentions the use of UV-vis spectroscopy as a general method, it does not report the specific absorption spectrum or absorption maxima (λmax) for this compound. nsf.gov There were no findings of photoluminescence studies for this compound in the surveyed literature.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate molecular properties, including geometries, energies, and vibrational frequencies. espublisher.com Studies on closely related compounds, such as Methyl 2-amino-5-bromobenzoate, have utilized DFT calculations, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to elucidate these characteristics. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and its susceptibility to electronic excitation. A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.
Table 1: Frontier Molecular Orbital (FMO) Properties (Theoretical) Note: Data based on the related compound Methyl 2-amino-5-bromobenzoate.
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.78 |
| Energy Gap (ΔE) | 4.47 |
This interactive table presents theoretical energy values for the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. espublisher.com For the analogous compound Methyl 2-amino-5-bromobenzoate, theoretical vibrational wavenumbers were calculated using the B3LYP/6-311++G(d,p) method. researchgate.net These calculated frequencies are then typically compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net This correlation allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule, confirming the molecular structure and providing insights into intramolecular forces. researchgate.net
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Methyl 2-acetamido-5-bromobenzoate, a key feature is the relative orientation of the acetamido and methyl ester groups with respect to the benzene (B151609) ring. In the crystal structure of the related Methyl 2-amino-5-bromobenzoate, the molecule is nearly planar, with a small dihedral angle of 5.73 (12)° between the aromatic ring and the methyl acetate (B1210297) side chain. researchgate.net This conformation is stabilized by a strong intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring structure known as an S(6) ring motif. researchgate.net Similar intramolecular hydrogen bonding between the amide N-H and the ester's carbonyl oxygen is expected to be a dominant factor in the conformational preference of this compound. Tautomerism, while less likely in this specific structure, could be theoretically investigated to rule out the existence of other stable isomers under different conditions.
Molecular Docking and Binding Affinity Predictions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in structure-based drug design for screening virtual libraries of compounds against a biological target. mdpi.comnih.gov
While specific docking studies on this compound are not widely published, its derivatives have been investigated. For instance, derivatives of the closely related Methyl 2-amino-5-bromobenzoate are known to inhibit PqsD, an enzyme in the quorum-sensing system of Pseudomonas aeruginosa, and it can be used to synthesize inhibitors of FabH. medchemexpress.com A hypothetical docking study of this compound against a target like PqsD would involve preparing the 3D structures of the ligand and protein, using software like AutoDock Vina to generate binding poses, and scoring these poses based on predicted binding affinity (e.g., in kcal/mol). mdpi.commdpi.com The results would identify the most likely binding mode and the key amino acid residues involved in the interaction.
Table 2: Hypothetical Molecular Docking Results
| Parameter | Value | Interacting Residues (Example) |
| Binding Affinity (kcal/mol) | -7.5 | TYR-89, SER-121, ARG-124 |
| Ligand Efficiency (LE) | 0.35 | - |
| Hydrogen Bonds | 2 | SER-121, ARG-124 |
This interactive table shows example results from a molecular docking simulation, including the predicted binding strength and key interactions.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. unibo.it In drug discovery, MD is used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govpensoft.net An MD simulation, often run for nanoseconds, can reveal whether the ligand remains stably bound in the active site or if the initial docked pose is transient. mdpi.comunibo.it
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, low-fluctuation RMSD for the complex suggests a stable binding interaction. pensoft.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and key residues that interact with the ligand. pensoft.net
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, identifying the most persistent and important interactions. mdpi.com
These simulations offer a more dynamic and realistic assessment of the ligand-target interaction than the static picture provided by docking alone. unibo.it
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to build a statistical model correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov To create a QSAR model, a set of related compounds with known activities (e.g., IC50 values) is required. nih.gov
For this compound, a QSAR study could be performed on a library of its analogs to understand how different substituents on the benzene ring or modifications to the acetamido and ester groups affect its inhibitory activity against a specific target. The resulting model, often validated by statistical parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²), could then be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov
Biological and Pharmacological Research Perspectives
Development of Bioactive Derivatives and Lead Optimization
Methyl 2-acetamido-5-bromobenzoate serves as a valuable scaffold for the development of new bioactive compounds through lead optimization. medchemexpress.cn Its chemical structure, featuring a bromine atom and an acetamido group on a benzoate (B1203000) core, provides multiple sites for chemical modification.
Researchers have successfully synthesized a series of 2-benzamidobenzoic acid derivatives and have shown that modifications to the anthranilic acid portion of the molecule can lead to potent inhibitors of PqsD. medchemexpress.cn Structure-activity relationship (SAR) studies have revealed that both the carboxylic acid ortho to the amide and a 3'-sulfonamide group are crucial for binding and inhibitory activity. medchemexpress.cn These findings highlight the potential for rational drug design, using this compound as a starting point to create more selective and potent enzyme inhibitors for therapeutic use.
Investigation of Potential as Drug Candidates and Therapeutic Agents
While "this compound" is a notable compound in synthetic organic chemistry, its primary role in pharmacological research appears to be that of a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic applications. The available scientific literature predominantly focuses on the biological activities of compounds derived from "this compound" rather than on the compound itself as a standalone drug candidate.
Research has demonstrated that derivatives of "this compound" are being explored for a variety of therapeutic uses. These investigations often involve incorporating the core structure of this compound into larger molecules to enhance or modify their biological effects.
Detailed Research Findings
Scientific studies have utilized "this compound" as a reactant in the synthesis of novel compounds with potential pharmacological value. For instance, it has been used in the creation of derivatives of isopimaric acid, a natural diterpenoid. d-nb.inforesearchgate.net Some of these new isopimaric acid derivatives have been shown to exhibit significant anti-inflammatory and cytotoxic activities in preclinical studies. researchgate.net
One area of investigation involves the synthesis of terpenoid-oxazoline derivatives, where "this compound" serves as a crucial starting material. d-nb.info The resulting complex molecules have been the subject of studies exploring their potential as novel therapeutic agents.
Furthermore, the precursor to "this compound," 2-amino-5-bromobenzoic acid, has been identified as a component in the preparation of inhibitors for the hepatitis C virus NS5b RNA polymerase. This suggests that the broader chemical scaffold has relevance in the development of antiviral therapies.
It is important to note that while these findings are promising for the development of new drugs, the research is centered on the derivatives and not on "this compound" in its original form. The data from these studies are typically presented for the final, more complex molecules.
Materials Science and Advanced Optical Properties Research
Crystal Growth Methodologies for Optical Applications
The quality of single crystals is paramount for their use in optical and photonic devices. For Methyl 2-amino-5-bromobenzoate (M2A5B), several crystal growth methodologies have been successfully employed.
Good quality single crystals of M2A5B were initially grown using the slow evaporation solution growth technique at room temperature. Further advancements led to the successful growth of a large bulk single crystal of M2A5B, measuring 60 mm in length and 15 mm in diameter, by the Unidirectional Sankaranarayanan–Ramasamy (SR) method. This was the first time this technique was reported for this material, achieving an optimized growth rate of 1.5 mm per day. The SR method is noted for producing crystals with good optical transparency and mechanical stability.
Table 2: Crystal Growth Methods for Methyl 2-amino-5-bromobenzoate (M2A5B)
| Growth Method | Crystal Type | Observed Growth Rate | Noted Advantages |
|---|---|---|---|
| Slow Evaporation Solution Growth | Single Crystal | Not specified | Good quality crystals |
| Unidirectional Sankaranarayanan–Ramasamy (SR) | Bulk Single Crystal | 1.5 mm/day | Good optical transparency and mechanical stability |
Application as Photosensitizers in Redox Reactions
There is no information available in the search results regarding the use of Methyl 2-acetamido-5-bromobenzoate or Methyl 2-amino-5-bromobenzoate as photosensitizers in redox reactions. Research on M2A5B has instead highlighted its potential as a hepatitis C virus NS5b RNA polymerase inhibitor and its antimicrobial activity against Pseudomonas aeruginosa.
Advanced Analytical Methodologies in Chemical Research
Chromatographic Techniques for High-Purity Compound Isolation and Analysis
Chromatographic methods are indispensable for the separation and purification of target compounds from reaction mixtures and for the determination of their purity. For a compound such as Methyl 2-acetamido-5-bromobenzoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.
Thin-Layer Chromatography (TLC) is often employed as a preliminary, rapid method to monitor the progress of the synthesis of related compounds, such as methyl 2-acetamido-5-chlorobenzoate. This simple technique allows for a quick assessment of the reaction's completion by observing the disappearance of starting materials and the appearance of the product spot.
For the preparative isolation and high-resolution purity analysis of compounds structurally similar to this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool. A typical RP-HPLC method would involve a C18 column, which is a nonpolar stationary phase, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A hypothetical HPLC method for the analysis of this compound could be extrapolated from methods used for similar compounds like methyl anthranilate and other benzoate (B1203000) derivatives. nist.govnist.gov For instance, a method could employ a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, often with a pH modifier like formic acid or a buffer such as ammonium (B1175870) acetate (B1210297) to ensure good peak shape and resolution. nist.govnist.gov
Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Methyl Benzoate
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas chromatography, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another viable technique, especially for assessing the purity of volatile and thermally stable compounds. For a related compound, Methyl 2-amino-5-bromobenzoate, gas chromatography is used to determine its purity, which is reported to be greater than 99.0%. tcichemicals.com A GC method for this compound would likely involve a capillary column with a nonpolar stationary phase and a temperature-programmed oven to ensure the elution of the compound.
Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of organic molecules by providing information about their molecular weight and fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₀BrNO₃ and a molecular weight of 272.10 g/mol , mass spectrometry can definitively confirm its identity. sigmaaldrich.comscbt.com
In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M - 31]⁺.
Loss of the acetyl group (-COCH₃): This would lead to a fragment at [M - 43]⁺.
Cleavage of the ester group: This could result in the formation of an acylium ion.
The mass spectrum of the closely related 2-Acetamino-5-bromobenzoic acid shows characteristic fragments that can be informative. nist.gov This data can be used to infer the fragmentation behavior of its methyl ester derivative.
Table 2: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z (predicted) | Proposed Fragment Structure |
| 271/273 | [M]⁺ (Molecular ion) |
| 240/242 | [M - OCH₃]⁺ |
| 229/231 | [M - COCH₃]⁺ |
| 198/200 | [M - COOCH₃ - H]⁺ |
This fragmentation data is crucial not only for structural confirmation but also for identifying and profiling impurities that may be present in the sample.
Hyphenated Techniques in Complex Mixture Analysis
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection specificity of spectrometry, are exceptionally powerful for the analysis of complex mixtures. For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated methods.
GC-MS would be the method of choice if the compound and its potential impurities are sufficiently volatile and thermally stable. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each separated component. This is particularly useful for identifying by-products in a synthesis reaction.
LC-MS is a more versatile technique, especially for compounds that are not amenable to GC analysis due to low volatility or thermal instability. For substituted aminobenzoates, LC-MS is a common analytical choice. An LC-MS method would allow for the separation of this compound from its precursors, degradation products, and other impurities, while the mass spectrometer provides their molecular weights and structural fragments for identification. The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for the quantification of trace-level impurities.
An example of a closely related application is the development of an LC-MS/MS method for the determination of p-acetaminobenzoic acid in plasma, which utilizes a C18 column and electrospray ionization (ESI) in negative mode. sigmaaldrich.com Such a method could be adapted for the analysis of this compound, likely with ESI in the positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.
Future Directions and Interdisciplinary Research Opportunities
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of aromatic amides often involves reagents and conditions that are environmentally taxing. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to Methyl 2-acetamido-5-bromobenzoate and its derivatives.
One promising avenue is the adoption of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. nih.govnih.gov Ball milling, for instance, could be explored for the N-acetylation of Methyl 2-amino-5-bromobenzoate. This solvent-free approach not only reduces waste but can also lead to different reaction pathways and product selectivities compared to solution-phase synthesis. nih.gov
Another key area is the development of catalyst-free and milder reaction conditions . Research has shown that N-acylation of amines can be achieved efficiently without a catalyst, sometimes even in water, which is an environmentally benign solvent. orientjchem.orgacs.org Exploring the direct acylation of Methyl 2-amino-5-bromobenzoate with acetic anhydride (B1165640) or other green acetylating agents under catalyst-free conditions could significantly improve the environmental footprint of its production. orientjchem.org Furthermore, the use of low-cost and environmentally friendly Lewis acid catalysts, such as alumina (B75360), in continuous-flow reactors presents a scalable and sustainable alternative. nih.gov The application of enzymatic catalysis, using enzymes like lipases or aminoacylases, also offers a highly selective and green route for the synthesis of N-acyl amino acids and their derivatives. nih.govresearchgate.net
| Green Synthesis Approach | Potential Application to this compound | Key Advantages |
| Mechanochemistry | N-acetylation of Methyl 2-amino-5-bromobenzoate via ball milling. nih.govnih.gov | Solvent-free, reduced waste, potential for novel reactivity. nih.gov |
| Catalyst-Free Synthesis | Direct N-acetylation using acetic anhydride without a catalyst. orientjchem.org | Simplified procedure, reduced cost, environmentally friendly. orientjchem.org |
| Enzymatic Catalysis | Use of lipases or aminoacylases for selective N-acetylation. nih.govresearchgate.net | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov |
| Continuous-Flow Chemistry | N-acetylation using acetonitrile (B52724) over a solid alumina catalyst. nih.gov | Scalable, efficient, improved safety. nih.gov |
Expansion of Biological Target Spectrum and Mechanism-of-Action Studies
The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents. Its precursor, Methyl 2-amino-5-bromobenzoate, is utilized in the synthesis of inhibitors for enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) and the Pseudomonas quinolone signal (Pqs) response protein D (PqsD), which are crucial for bacterial fatty acid synthesis and quorum sensing, respectively. medchemexpress.com This provides a strong rationale for exploring the biological activities of this compound derivatives.
Future research should focus on a broader pharmacological screening of this compound and its analogs against a diverse range of biological targets. Anthranilate derivatives have shown promise as anti-inflammatory agents and have been investigated for their effects on the central nervous system, including the inhibition of glutamate (B1630785) release. nih.gov The presence of the bromine atom could also be exploited, as halogenated compounds are known to be involved in various biological interactions.
A significant area of opportunity lies in the development of quorum sensing inhibitors (QSIs) . medchemexpress.com By disrupting bacterial communication, QSIs can prevent the formation of biofilms and the expression of virulence factors, offering an alternative to traditional antibiotics. nih.gov Derivatives of this compound could be designed and tested for their ability to interfere with bacterial signaling pathways.
Furthermore, mechanism-of-action studies will be crucial to understand how these molecules exert their biological effects. For instance, if derivatives are found to inhibit enzymes like FabH, detailed kinetic and structural studies would be necessary to elucidate the binding mode and guide the design of more potent inhibitors. acs.org
| Potential Biological Target | Rationale for Investigation | Potential Therapeutic Area |
| Bacterial Enzymes (e.g., FabH, PqsD) | Precursor is used to synthesize inhibitors of these targets. medchemexpress.com | Antibacterial agents. |
| Quorum Sensing Pathways | Anthranilate core is known to have anti-biofilm activity. medchemexpress.comnih.gov | Anti-infective therapies. |
| Inflammatory Pathways | Related anthranilate derivatives show anti-inflammatory effects. nih.gov | Anti-inflammatory drugs. |
| Central Nervous System Receptors | Anthranilate derivatives can modulate glutamate release. nih.gov | Neuroprotective agents. |
| Tubulin | Benzamide (B126) derivatives have been identified as tubulin inhibitors. nih.gov | Anticancer agents. |
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
In the realm of material design , machine learning can be employed to predict the solid-state properties of this compound and its analogs. This includes predicting crystal structures, which is crucial for understanding and designing materials with specific physical properties. The ability to computationally screen for polymorphs with desired characteristics, such as stability and solubility, would be invaluable.
| AI/ML Application | Specific Goal | Potential Impact |
| Drug Discovery | Predict bioactivity and identify novel drug targets for derivatives. nih.govbiorxiv.org | Accelerate the identification of new therapeutic agents. |
| Inhibitor Optimization | Guide the design of more potent and selective enzyme inhibitors. chemrxiv.orgresearchgate.net | Improve the efficacy and reduce side effects of potential drugs. |
| Material Design | Predict crystal structures and solid-state properties. | Enable the rational design of functional materials. |
| Predictive Modeling | Develop models to predict supramolecular assembly behavior. frontiersin.org | Facilitate the creation of novel self-assembling systems. |
Exploration of Novel Supramolecular Assemblies and Their Functions
The structure of this compound, with its hydrogen bond donors and acceptors (amide group) and a halogen atom, makes it an excellent candidate for the construction of novel supramolecular assemblies . rsc.org The study of how molecules interact and self-organize into larger, ordered structures is a rapidly growing field with applications in materials science, nanotechnology, and medicine.
The amide group is a well-known motif for directing self-assembly through hydrogen bonding. rsc.org The bromine atom can participate in halogen bonding , a non-covalent interaction that is increasingly being used as a tool in crystal engineering to control the packing of molecules in the solid state. The interplay between hydrogen and halogen bonding in derivatives of this compound could lead to the formation of unique and functional supramolecular architectures, such as tapes, sheets, or even porous frameworks.
Future research should focus on the systematic study of the crystal engineering of this compound and its analogs. By modifying the substituents on the aromatic ring, it may be possible to tune the intermolecular interactions and thus control the resulting supramolecular structure. The functions of these assemblies could then be explored, with potential applications in areas such as gas storage, separation, and catalysis.
| Supramolecular Aspect | Research Focus | Potential Function |
| Hydrogen Bonding | Investigate the role of the amide group in directing self-assembly. rsc.org | Formation of ordered tapes and sheets. |
| Halogen Bonding | Explore the influence of the bromine atom on crystal packing. | Control of solid-state architecture and properties. |
| Crystal Engineering | Systematically modify the molecular structure to control intermolecular interactions. | Design of functional materials with tailored properties. |
| Functional Assemblies | Characterize the properties of the resulting supramolecular structures. | Applications in gas storage, separation, and catalysis. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
